An In-depth Technical Guide to 4-Bromo-2,3,6-trifluorobenzyl bromide: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 4-Bromo-2,3,6-trifluorobenzyl bromide: Structure, Properties, and Synthetic Utility
Introduction: Navigating the Landscape of Polyfluorinated Reagents
In the realm of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks offers a powerful tool for fine-tuning physicochemical and biological properties. Polyfluorinated aromatic compounds, in particular, serve as versatile building blocks. This guide provides a detailed technical overview of a specialized, yet poorly documented, reagent: 4-Bromo-2,3,6-trifluorobenzyl bromide.
Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established principles of physical organic chemistry and draw comparisons with closely related, well-characterized analogues to predict its properties, reactivity, and potential applications. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this reagent, enabling its informed consideration in novel synthetic endeavors.
Molecular Structure and Inherent Chemical Features
The chemical structure of 4-Bromo-2,3,6-trifluorobenzyl bromide is characterized by a benzene ring substituted with a bromine atom, three fluorine atoms, and a bromomethyl group.
Molecular Formula: C H Br F
This unique arrangement of substituents imparts a distinct electronic and steric profile to the molecule, which is expected to govern its reactivity and utility.
Structural Analysis and Predicted Geometry
The core of the molecule is a planar benzene ring. The substituents, particularly the fluorine and bromine atoms, will influence the bond lengths and angles of the aromatic system. The bromomethyl group, attached to the ring, possesses a tetrahedral geometry at the benzylic carbon.
Diagram: Chemical Structure of 4-Bromo-2,3,6-trifluorobenzyl bromide
Caption: 2D representation of 4-Bromo-2,3,6-trifluorobenzyl bromide.
Physicochemical Properties: Predictions and Comparisons
| Property | Predicted Value/Characteristic for 4-Bromo-2,3,6-trifluorobenzyl bromide | Comparative Data: 4-Bromo-2-fluorobenzyl bromide |
| Molecular Weight | 303.90 g/mol | 267.92 g/mol |
| Appearance | Likely a solid at room temperature | White to off-white solid |
| Melting Point | Expected to be higher than 4-bromo-2-fluorobenzyl bromide due to increased molecular weight and polarity. | 33-36 °C |
| Boiling Point | Significantly higher than 4-bromo-2-fluorobenzyl bromide. | ~245 °C (estimated) |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and insoluble in water. | Soluble in many organic solvents. |
| Density | Expected to be high, likely > 1.9 g/cm³. | ~1.909 g/cm³ |
Spectroscopic Characterization: An Anticipated Profile
While experimental spectra for 4-Bromo-2,3,6-trifluorobenzyl bromide are not published, we can predict the key features that would be observed in its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single peak, a singlet, is expected for the two benzylic protons of the -CH₂Br group. The chemical shift of this peak would likely be in the range of 4.5-4.8 ppm, influenced by the electron-withdrawing effects of the adjacent bromine and the trifluorinated aromatic ring.
-
¹³C NMR: The spectrum would be complex due to carbon-fluorine coupling. Distinct signals would be present for the benzylic carbon and the six aromatic carbons, with the latter showing characteristic splitting patterns due to coupling with the attached fluorine atoms.
-
¹⁹F NMR: Three distinct signals are anticipated, each corresponding to one of the fluorine atoms on the aromatic ring. The chemical shifts and coupling constants would provide valuable information about the electronic environment of each fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring (~3100-3000 cm⁻¹)
-
C-H stretching of the CH₂ group (~2950-2850 cm⁻¹)
-
C=C stretching of the aromatic ring (~1600-1450 cm⁻¹)
-
Strong C-F stretching bands (~1350-1000 cm⁻¹)
-
C-Br stretching of the benzyl bromide (~650-550 cm⁻¹)
-
C-Br stretching of the aryl bromide (~700-500 cm⁻¹)
Mass Spectrometry (MS)
The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) would be observed with a relative intensity pattern corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical from the benzylic position to form a stable benzylic cation.
Synthesis and Reactivity
Proposed Synthetic Strategies
A plausible synthetic route to 4-Bromo-2,3,6-trifluorobenzyl bromide would likely start from a commercially available, appropriately substituted toluene derivative. A common method for the synthesis of benzyl bromides is the free-radical bromination of the corresponding toluene.
Diagram: Proposed Synthesis of 4-Bromo-2,3,6-trifluorobenzyl bromide
Caption: A potential synthetic pathway to the target compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,3,6-trifluorotoluene in a suitable solvent such as carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Reactivity
The primary site of reactivity in 4-Bromo-2,3,6-trifluorobenzyl bromide is the benzylic C-Br bond. The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the polyfluorinated aromatic ring. This makes the compound an excellent substrate for nucleophilic substitution reactions (Sₙ2).
The bromine atom on the aromatic ring is considerably less reactive towards nucleophilic substitution but can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.
Potential Applications in Research and Development
Given its predicted reactivity, 4-Bromo-2,3,6-trifluorobenzyl bromide is a potentially valuable building block in several areas:
-
Medicinal Chemistry: The introduction of the 4-bromo-2,3,6-trifluorobenzyl moiety into a drug candidate can significantly impact its lipophilicity, metabolic stability, and binding affinity to its biological target. The judicious use of fluorine in drug design is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1]
-
Agrochemicals: Similar to medicinal chemistry, the incorporation of polyfluorinated groups can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.
-
Materials Science: The unique electronic properties of the polyfluorinated aromatic ring make this compound a potential precursor for the synthesis of novel liquid crystals, polymers, and other advanced materials with tailored optical and electronic properties.
Safety and Handling
Hazard Identification: Based on supplier information and the general properties of benzyl bromides, 4-Bromo-2,3,6-trifluorobenzyl bromide is expected to be corrosive and a strong lachrymator .[2]
Precautionary Measures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and respiratory protection may be necessary.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
While specific experimental data for 4-Bromo-2,3,6-trifluorobenzyl bromide remains scarce in publicly accessible literature, its chemical structure suggests it is a highly reactive and potentially valuable synthetic intermediate. By drawing logical comparisons with related, well-documented compounds, we can confidently predict its key physicochemical properties, spectroscopic signatures, and reactivity patterns. This guide serves as a foundational resource for researchers and scientists, providing the necessary insights to consider the strategic use of this polyfluorinated building block in their synthetic campaigns. As with any reactive and hazardous chemical, all experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.
References
-
PubChem. 4-Bromo-2-fluorobenzyl bromide. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 45(20), 5441-5454.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
